molecular formula C11H13Cl2NO B2450027 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide CAS No. 1353948-18-1

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide

Cat. No.: B2450027
CAS No.: 1353948-18-1
M. Wt: 246.13
InChI Key: QWOFEOUPFGWGSZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is an organic compound with the molecular formula C11H13Cl2NO It is a derivative of acetamide, characterized by the presence of two chlorine atoms and a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide typically involves the reaction of 4-chlorobenzyl chloride with N-ethylacetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistency and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction can lead to the formation of amines or alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-(4-chlorobenzyl)-N-ethylacetamide derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to a decrease in enzyme function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(4-chlorobenzyl)benzamide
  • N-(4-Chlorobenzyl)-N-ethylacetamide
  • 2-Chloro-N-ethylacetamide

Uniqueness

2-Chloro-N-(4-chlorobenzyl)-N-ethylacetamide is unique due to the presence of both chlorine atoms and the benzyl group, which confer specific chemical properties. These structural features make it more

Properties

IUPAC Name

2-chloro-N-[(4-chlorophenyl)methyl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO/c1-2-14(11(15)7-12)8-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWOFEOUPFGWGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=C(C=C1)Cl)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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